1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one, also known as 3’,3-dihydroxychalcone, is an organic compound with the molecular formula C15H12O3. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The typical reaction conditions include:
Reagents: 3-hydroxybenzaldehyde and 3-hydroxyacetophenone
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Claisen-Schmidt condensation reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogenation with a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for potential anticancer, antidiabetic, and neuroprotective effects.
Industry: Used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits enzyme activity.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation through various signaling pathways.
Comparison with Similar Compounds
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1,3-Bis(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with hydroxyl groups at different positions.
1,3-Bis(2-hydroxyphenyl)prop-2-en-1-one: Hydroxyl groups at the ortho position.
1,3-Bis(4-methoxyphenyl)prop-2-en-1-one: Methoxy groups instead of hydroxyl groups.
The uniqueness of this compound lies in its specific hydroxyl group positioning, which influences its reactivity and biological activity .
Properties
CAS No. |
142784-23-4 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1,3-bis(3-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O3/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10,16-17H |
InChI Key |
UALHWTHYPDBXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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